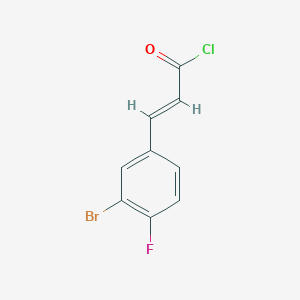

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride

Description

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is an α,β-unsaturated carbonyl compound characterized by an acryloyl chloride backbone substituted with a 3-bromo-4-fluorophenyl group. Its molecular formula is C₉H₅BrClFO, with a molecular weight of 278.49 g/mol. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing conjugated acryloyl moieties into larger molecules, such as dyes, polymers, and pharmaceuticals .

Synthesis: The compound can be synthesized via esterification or acylation reactions. A common method involves reacting 3-(3-bromo-4-fluorophenyl)acrylic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux, followed by purification under reduced pressure . This approach aligns with protocols used for structurally related acryloyl chlorides, such as 3-(2-furyl)acryloyl chloride .

Properties

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClFO/c10-7-5-6(1-3-8(7)12)2-4-9(11)13/h1-5H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFINYPSPUVAVCC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420700 | |

| Record name | (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-50-8 | |

| Record name | (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from 3-Bromo-4-fluorobenzaldehyde

One common approach begins with 3-bromo-4-fluorobenzaldehyde as the aromatic precursor. The aldehyde undergoes a Knoevenagel condensation with a suitable active methylene compound (e.g., malonic acid derivatives) to form (E)-3-(3-bromo-4-fluorophenyl)acrylic acid. This acid is then converted to the corresponding acryloyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

- 3-Bromo-4-fluorobenzaldehyde + malonic acid (or equivalent) → (E)-3-(3-bromo-4-fluorophenyl)acrylic acid

- (E)-3-(3-bromo-4-fluorophenyl)acrylic acid + SOCl₂ (or oxalyl chloride) → (E)-3-(3-bromo-4-fluorophenyl)acryloyl chloride

This method is favored for its straightforwardness and the ability to control stereochemistry, yielding the (E)-isomer predominantly.

Direct Halogenation and Chlorination of Acrylic Acid Derivatives

Alternatively, the (E)-3-(3-bromo-4-fluorophenyl)acrylic acid can be prepared first by bromination and fluorination of cinnamic acid derivatives, followed by chlorination to the acyl chloride. This route involves:

- Bromination at the 3-position and fluorination at the 4-position of the phenyl ring on the acrylic acid

- Conversion of the acid to the acyl chloride using chlorinating reagents

This approach requires careful control of reaction conditions to avoid over-halogenation or side reactions.

Use of Styrene Ketone and Hydrogen Bromide (Related Acid Precursor)

Research indicates that 3-bromo-4-fluorocinnamic acid, a precursor to the acyl chloride, can be synthesized by reacting styrene ketone derivatives with hydrogen bromide under controlled conditions. The acid is then converted to the acyl chloride as described above.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Knoevenagel condensation | Malonic acid, base catalyst (e.g., piperidine), reflux in ethanol or suitable solvent | Yields (E)-3-(3-bromo-4-fluorophenyl)acrylic acid with high stereoselectivity |

| Chlorination to acyl chloride | Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, reflux or room temperature, inert atmosphere | Efficient conversion; reaction monitored by IR or NMR for disappearance of acid peak |

| Bromination/fluorination | N-bromosuccinimide (NBS) or bromine, fluorinating agents (e.g., Selectfluor) | Requires precise stoichiometry to avoid polyhalogenation |

Research Findings and Yields

- The Knoevenagel condensation step typically proceeds with yields ranging from 70% to 85%, depending on the catalyst and solvent system used.

- Chlorination with thionyl chloride is reported to give near-quantitative yields (>90%) of the acyl chloride when reaction time and temperature are optimized.

- The stereochemistry of the double bond is preserved during chlorination, confirmed by NMR spectroscopy showing characteristic coupling constants for the (E)-isomer.

- Purification is commonly achieved by distillation under reduced pressure or recrystallization from suitable solvents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel condensation + chlorination | 3-Bromo-4-fluorobenzaldehyde | Malonic acid, base, SOCl₂ | 75-90 | High stereoselectivity, widely used |

| Halogenation of cinnamic acid + chlorination | Cinnamic acid derivatives | NBS, fluorinating agent, SOCl₂ | 60-80 | Requires careful halogen control |

| Styrene ketone + HBr + chlorination | Styrene ketone derivatives | HBr, SOCl₂ | 65-85 | Alternative route to acid precursor |

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with nucleophiles or electrophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Amines: For nucleophilic substitution to form amides.

Alcohols: For esterification reactions.

Hydrogenation Catalysts: For reduction reactions

Major Products Formed

The major products formed from reactions with this compound include amides, esters, and reduced alcohol derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

- Synthesis of Pharmaceutical Compounds :

-

Enzyme Inhibition Studies :

- Research indicates that compounds with similar structures exhibit inhibitory activity against enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). This suggests that this compound could be investigated for similar biological activities, potentially leading to new treatments for neurodegenerative diseases .

Polymerization Potential

-

Polymer Synthesis :

- The acrylamide functionality allows for polymerization reactions, making this compound useful in creating polymers with tailored properties. These polymers can exhibit enhanced thermal stability and electrical conductivity, which are valuable in materials science applications.

-

Material Science Applications :

- The compound can be incorporated into composite materials or coatings that require specific mechanical properties or resistance to environmental factors. This versatility is crucial for developing advanced materials used in various industries, including electronics and automotive sectors.

Biological Research Applications

- Biologically Active Molecules :

- Toxicological Studies :

Summary of Key Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals; potential enzyme inhibitors |

| Polymer Science | Polymerization to create advanced materials; tailored properties |

| Biological Research | Study of enzyme inhibitors; investigation of biologically active molecules |

| Toxicology | Safety assessments for pharmaceutical development |

Mechanism of Action

The mechanism of action of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it reacts with .

Comparison with Similar Compounds

Research Findings and Trends

- Spectroscopic Characterization : Vinyl protons in this compound appear at 5.44–7.24 ppm in ¹H-NMR, similar to other acryloyl chlorides .

- Computational Studies : Electron-withdrawing substituents lower the HOMO-LUMO gap (e.g., 1.725 eV in unsubstituted analogs), enhancing charge-transfer properties in dyes .

Biological Activity

(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is a synthetic organic compound notable for its unique structure and potential biological activity. This compound, characterized by the presence of both bromo and fluoro substituents on a phenyl ring and an acryloyl chloride functional group, is part of the α,β-unsaturated acyl chlorides class. Its electrophilic nature makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClF, with a molecular weight of approximately 263.49 g/mol. The compound's structure enhances its reactivity, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClF |

| Molecular Weight | 263.49 g/mol |

| Functional Groups | Acryloyl chloride |

| Electrophilic Character | High |

Medicinal Chemistry Applications

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, halogenated derivatives often enhance antibacterial properties due to increased lipophilicity and membrane permeability .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess significant anti-inflammatory activity. For example, some α,β-unsaturated carbonyl compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .

- Anticancer Potential : The reactivity of acyl chlorides allows them to form covalent bonds with nucleophilic sites on proteins, potentially leading to the development of anticancer agents through targeted therapy approaches .

Case Studies

- Antibacterial Activity : A study evaluating various halogenated compounds found that those with bromo and fluoro substituents had enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1–2 µg/mL for Gram-positive bacteria .

- Anti-inflammatory Mechanisms : Research on similar acrylamide derivatives showed that they acted as irreversible inhibitors of COX enzymes, with IC values significantly lower than traditional anti-inflammatory drugs like diclofenac sodium .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Electrophilic Aromatic Substitution : This method utilizes the reactivity of the phenolic compound to introduce bromo and fluoro groups effectively.

- Acylation Reactions : The introduction of the acryloyl chloride functional group can be performed using acylation techniques that involve acyl chlorides reacting with aromatic compounds under basic conditions.

Future Directions in Research

Given its unique structure and promising biological activities, further research on this compound should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in treating bacterial infections or inflammatory diseases.

- Mechanistic Studies : Investigating the specific biological pathways affected by this compound to better understand its mode of action.

- Development of Derivatives : Exploring structural modifications to enhance selectivity and potency against specific biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride?

The compound is typically synthesized via the reaction of (E)-3-(3-bromo-4-fluorophenyl)acrylic acid with thionyl chloride (SOCl₂) in anhydrous toluene under reflux. This method ensures high yields (≥90%) by converting the carboxylic acid group to the acyl chloride. Key parameters include maintaining a moisture-free environment and stoichiometric excess of SOCl₂ (3–5 equivalents). Post-synthesis, excess SOCl₂ is removed under reduced pressure .

Q. How should purification be conducted to ensure high-purity this compound?

Purification involves fractional distillation under reduced pressure (1–2 mmHg) to isolate the acyl chloride. For lab-scale synthesis, column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) effectively removes byproducts. Recrystallization in dry dichloromethane or toluene at low temperatures (−20°C) may further enhance purity (>98%) .

Q. What characterization techniques are critical for verifying structural integrity?

- X-ray crystallography : Determines stereochemistry and bond lengths (e.g., C=O bond ~1.20 Å, C-Cl bond ~1.75 Å) .

- NMR spectroscopy : Key signals include δ 7.6–8.2 ppm (aromatic protons), δ 6.5–7.0 ppm (acryloyl CH=CH), and δ 3.8–4.2 ppm (if methoxy groups are present) .

- Mass spectrometry : Electron ionization (EI-MS) typically shows [M⁺] at m/z 277 (for C₉H₅BrClFO) and fragment ions at m/z 241 (loss of Cl) and m/z 160 (loss of Br) .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions?

The bromine and fluorine substituents enable Suzuki-Miyaura coupling with arylboronic acids. For example, reaction with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 80°C yields biaryl derivatives. The acryloyl chloride moiety can subsequently undergo nucleophilic acyl substitution with amines to form amides (e.g., with 3-(trifluoromethyl)aniline, yielding (E)-3-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide) .

Q. What stability challenges arise during storage and handling?

The compound is moisture-sensitive, hydrolyzing to the carboxylic acid in humid conditions. Storage under inert gas (argon/nitrogen) at −20°C in amber vials is recommended. Thermal stability tests (TGA/DSC) show decomposition above 150°C, suggesting reactions should be conducted below this threshold. Reactivity with nucleophiles (e.g., amines, alcohols) requires strict temperature control (0–5°C) during acylations .

Q. How can computational modeling predict reactivity and interactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electrophilic reactivity at the β-carbon of the acryloyl group (LUMO energy ≈ −1.8 eV). Molecular docking studies suggest potential binding to enzyme active sites (e.g., tyrosinase or HIV-1 protease) via halogen bonds (Br···O/N) and π-π stacking .

Q. How should discrepancies in spectroscopic data be resolved?

Contradictions in NMR or mass spectra often arise from impurities or stereochemical variations. For example, unexpected peaks in ¹³C NMR may indicate residual solvents; deuterated solvent blanks are essential. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray diffraction can resolve ambiguities. In cases of conflicting literature data (e.g., NIST mass spectra lacking reference standards), independent replication using pure samples is advised .

Q. What biological activities are associated with derivatives of this compound?

Derivatives exhibit antioxidant and enzyme-inhibitory properties. For instance, analogs with methoxy or hydroxyl groups show strong free radical scavenging (IC₅₀ ≈ 10 μM in DPPH assays) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀ ≈ 15 μM). Tyrosinase and HIV-1 protease inhibition are also observed, with structure-activity relationships highlighting the importance of electron-withdrawing groups (Br, F) and conjugated double bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.